3-(4-phenoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(4-phenoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazole derivatives. . The compound’s structure consists of a pyrazole ring substituted with a phenoxyphenyl group, which contributes to its unique chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general procedure involves the reaction of a phenylboronic acid derivative with a halogenated pyrazole compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-(4-phenoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding pyrazole oxides, while reduction can yield pyrazole derivatives with different substitution patterns.
Scientific Research Applications
3-(4-phenoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications. In the field of medicinal chemistry, it is used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and antiproliferative agents . These compounds have shown potential in the treatment of cancer and other diseases. Additionally, pyrazole derivatives, including this compound, are used in the development of crop protection agents and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-phenoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act as inhibitors of Bruton’s tyrosine kinase, a key enzyme involved in B-cell receptor signaling . By inhibiting this enzyme, the compound can disrupt the signaling pathways that promote the survival and proliferation of cancer cells. This mechanism is particularly relevant in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma .
Comparison with Similar Compounds
3-(4-phenoxyphenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives . These compounds share a similar pyrazole core structure but differ in their substitution patterns and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown potent antiproliferative activities against leukemia cell lines, making them valuable in cancer research
Similar Compounds
Properties
IUPAC Name |
5-(4-phenoxyphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-15-10-14(17-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLKKOZSQEDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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